Cas no 1210739-04-0 (4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine)

4-{4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a piperidine scaffold and a pyridine moiety. Its structural complexity and fluorophenyl substitution make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The presence of the oxadiazole ring enhances metabolic stability, while the fluorophenyl group may improve binding affinity in target interactions. This compound is suitable for applications in drug discovery, serving as a versatile building block for kinase inhibitors or CNS-targeting agents. Its well-defined synthetic route ensures reproducibility, making it a reliable choice for research and pharmaceutical development.
4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine structure
1210739-04-0 structure
Product name:4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine
CAS No:1210739-04-0
MF:C19H17FN4O2
MW:352.362287282944
CID:6295462
PubChem ID:45540971

4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine
    • 4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
    • VU0648319-1
    • F5596-1002
    • (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone
    • [4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-4-ylmethanone
    • AKOS024514886
    • 1210739-04-0
    • Inchi: 1S/C19H17FN4O2/c20-16-3-1-13(2-4-16)17-22-23-18(26-17)14-7-11-24(12-8-14)19(25)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-12H2
    • InChI Key: JUHGGCLJLUWGDO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=NN=C(C2CCN(C(C3C=CN=CC=3)=O)CC2)O1

Computed Properties

  • Exact Mass: 352.13355396g/mol
  • Monoisotopic Mass: 352.13355396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 2.2

4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5596-1002-2μmol
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
2μmol
$85.5 2023-09-09
Life Chemicals
F5596-1002-15mg
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
15mg
$133.5 2023-09-09
Life Chemicals
F5596-1002-2mg
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
2mg
$88.5 2023-09-09
Life Chemicals
F5596-1002-10mg
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
10mg
$118.5 2023-09-09
Life Chemicals
F5596-1002-25mg
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
25mg
$163.5 2023-09-09
Life Chemicals
F5596-1002-40mg
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
40mg
$210.0 2023-09-09
Life Chemicals
F5596-1002-10μmol
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
10μmol
$103.5 2023-09-09
Life Chemicals
F5596-1002-20mg
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
20mg
$148.5 2023-09-09
Life Chemicals
F5596-1002-5μmol
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
5μmol
$94.5 2023-09-09
Life Chemicals
F5596-1002-50mg
4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
1210739-04-0
50mg
$240.0 2023-09-09

Additional information on 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine

Introduction to 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine (CAS No. 1210739-04-0)

4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine, with the CAS number 1210739-04-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring, a piperidine ring, and an oxadiazole moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The synthesis of 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine involves a series of multi-step reactions, typically starting from readily available starting materials. The key steps often include the formation of the piperidine ring through amination reactions, followed by the introduction of the oxadiazole moiety via coupling reactions. The final step involves the attachment of the pyridine ring to the piperidine carbonyl group. The precise synthetic route can vary depending on the specific conditions and reagents used, but it generally requires careful optimization to achieve high yields and purity.

In recent years, there has been a growing interest in compounds containing oxadiazole moieties due to their diverse biological activities. Oxadiazoles are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the 4-fluorophenyl substituent in 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine further enhances its pharmacological profile by influencing its lipophilicity and metabolic stability.

One of the key areas of research involving 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.

The pharmacokinetic properties of 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine have also been extensively studied. Its high lipophilicity allows for good oral bioavailability and tissue distribution. However, like many complex organic compounds, it may be subject to metabolism by cytochrome P450 enzymes in the liver. This can lead to the formation of metabolites that may have different biological activities or toxicity profiles compared to the parent compound. Therefore, careful evaluation of its metabolic fate is crucial for understanding its safety and efficacy in vivo.

In addition to its therapeutic applications, 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine has also been used as a tool compound in chemical biology research. Its unique structure makes it an excellent scaffold for structure-based drug design (SBDD) studies. By modifying various functional groups on this scaffold, researchers can explore structure–activity relationships (SAR) and optimize the compound's pharmacological properties for specific therapeutic targets.

The safety profile of 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine has been evaluated in several preclinical studies. These studies have generally shown that it is well-tolerated at therapeutic doses with minimal side effects. However, more extensive toxicology studies are needed to fully assess its safety in humans before it can be advanced to clinical trials.

In conclusion, 4-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine (CAS No. 1210739-04-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use as a therapeutic agent.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.